molecular formula C17H24O4S B14193215 1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one CAS No. 923294-65-9

1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one

Cat. No.: B14193215
CAS No.: 923294-65-9
M. Wt: 324.4 g/mol
InChI Key: YZHBIDZKVYSUDF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one is an organic compound that features a methoxyphenyl group, an oct-7-ene chain, and a sulfonyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate:

    Attachment of the Oct-7-ene Chain: The oct-7-ene chain can be introduced via a coupling reaction, such as a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the intermediate compound.

    Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone, which can be achieved through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one would depend on its specific applications. For example, if it is used as a pharmaceutical agent, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one: This compound is unique due to its specific combination of functional groups.

    1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The uniqueness of this compound lies in its specific combination of a methoxyphenyl group, an oct-7-ene chain, and a sulfonyl group attached to an ethanone backbone. This combination of functional groups can impart unique chemical and biological properties to the compound.

Properties

CAS No.

923294-65-9

Molecular Formula

C17H24O4S

Molecular Weight

324.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-oct-7-enylsulfonylethanone

InChI

InChI=1S/C17H24O4S/c1-3-4-5-6-7-8-12-22(19,20)14-17(18)15-10-9-11-16(13-15)21-2/h3,9-11,13H,1,4-8,12,14H2,2H3

InChI Key

YZHBIDZKVYSUDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CS(=O)(=O)CCCCCCC=C

Origin of Product

United States

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